Trifluoroethylene

Beschreibung

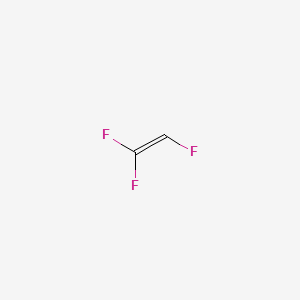

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZLGWKEZAPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-67-4 | |

| Record name | Trifluoroethylene polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059887 | |

| Record name | 1,1,2-Trifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless gas; [MSDSonline] | |

| Record name | Ethene, 1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51 °C | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol; soluble in ether | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 g/cu cm at -70 °C | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

359-11-5 | |

| Record name | Trifluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2866M3Z1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trifluoroethene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Trifluoroethylene Monomer: Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and associated hazards of the trifluoroethylene (TrFE) monomer. The information is intended to support safe handling, experimental design, and risk assessment in research and development settings. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Core Properties of this compound

This compound (CHF=CF₂) is a colorless, flammable gas at standard temperature and pressure. It is a key monomer in the synthesis of various fluoropolymers and serves as a valuable intermediate in the production of fine chemicals and pharmaceuticals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂HF₃ |

| Molecular Weight | 82.02 g/mol [1] |

| CAS Number | 359-11-5 |

| Appearance | Colorless gas[2] |

| Odor | Faint ethereal odor |

| Boiling Point | -51 °C (-60 °F; 222 K)[2] |

| Melting Point | -78 °C (-108 °F; 195 K) |

| Density (liquid at -70 °C) | 1.26 g/cm³[2] |

| Vapor Pressure | 325.0 psia (22.4 bar) at 20 °C |

| Solubility | Soluble in ether, slightly soluble in ethanol.[2] |

Hazards of this compound

This compound presents several significant hazards that necessitate careful handling and control measures. These include flammability, potential for explosive decomposition, and toxicity.

Flammability and Explosive Hazards

This compound is an extremely flammable gas and can form explosive mixtures with air.[3] It is also known to be chemically unstable and can undergo violent deflagration even in the absence of air, particularly at elevated pressures and temperatures.[4][5]

| Hazard Parameter | Value |

| Lower Explosive Limit (LEL) | 15% |

| Upper Explosive Limit (UEL) | 36% |

| Autoignition Temperature | Data not available for this compound. For the related compound tetrafluoroethylene, it is 188°C (370°F).[2][6] |

| Decomposition | Can violently deflagrate when ignited under pressure, decomposing into carbon and carbon tetrafluoride.[3] Thermal degradation of its polymer, poly(this compound), begins at 362 °C.[7] |

Toxicological Hazards

The toxicity of this compound is a significant concern, with the primary routes of exposure being inhalation. Limited data is available, but it is suspected to be a mild anesthetic and may cause respiratory irritation.[8] The kidney is a primary target organ for toxicity for related fluoroalkenes.[9]

| Toxicity Data | Value |

| LC₅₀ (mouse, 2h inhalation) | 2,000,000 mg/m³[10] |

| Primary Target Organs | Kidney, Central Nervous System |

| Known Effects | Mild anesthetic, respiratory irritation, potential for nephrotoxicity. |

Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound is linked to its metabolism. Two primary pathways are implicated: cytochrome P450 (CYP) oxidation and glutathione (B108866) (GSH) conjugation. Both pathways can lead to the formation of reactive metabolites that contribute to cellular damage, particularly in the kidneys.

Metabolic Activation of this compound

The metabolic pathways of this compound are believed to be similar to other halogenated ethylenes, leading to the formation of toxic intermediates.

Figure 1: Postulated metabolic pathways of this compound leading to toxicity.

Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections provide detailed methodologies for handling, analysis, and toxicity assessment.

Safe Handling and Storage of this compound Gas Cylinders

This protocol outlines the essential steps for the safe handling and storage of this compound lecture bottles and gas cylinders in a research laboratory.

References

- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 2. ors.od.nih.gov [ors.od.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2013113785A1 - Stable compositions of this compound - Google Patents [patents.google.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ecetoc.org [ecetoc.org]

- 10. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Laboratory Synthesis of Trifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis of trifluoroethylene (TrFE), a crucial monomer in the development of advanced fluoropolymers with applications in piezoelectric, ferroelectric, and dielectric materials. This document outlines key synthetic methodologies, including detailed experimental protocols, quantitative data, and safety considerations.

Introduction

This compound (TrFE), with the chemical formula C₂HF₃, is a fluorinated alkene of significant interest in materials science and polymer chemistry. Its polymerization, often with vinylidene fluoride (B91410) (VDF), yields copolymers with unique electromechanical properties. The synthesis of high-purity TrFE in a laboratory setting is essential for research and development in these fields. This guide details three primary methods for the laboratory-scale synthesis of TrFE: dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), catalytic hydrogenolysis of chlorothis compound (B8367) (CTFE), and zinc-mediated dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane.

Safety Precautions

This compound is a highly flammable gas that can form explosive mixtures with air.[1] It is also supplied as a liquefied gas under pressure and may cause rapid suffocation by displacing oxygen.[1] Contact with the rapidly expanding gas can cause frostbite.[1]

Handling:

-

Work in a well-ventilated fume hood.

-

Use spark-proof tools and explosion-proof electrical equipment.

-

Ground and bond all metal containers during transfer.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and cryogenic gloves when handling the liquefied gas.

-

Ensure a back-flow prevention device is used in piping.[1]

Storage:

-

Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources.

-

Secure cylinders to prevent falling.

-

Cylinder temperature should not exceed 52 °C (125 °F).

Synthetic Methodologies

This section details the experimental protocols for three distinct methods of synthesizing this compound.

Dehydrofluorination of 1,1,1,2-Tetrafluoroethane (HFC-134a)

This method involves the elimination of hydrogen fluoride from 1,1,1,2-tetrafluoroethane over a heated catalyst. Modified metal oxide catalysts, such as nickel oxide on alumina, have shown high selectivity for TrFE.[2]

Experimental Protocol:

-

Catalyst Preparation (Modified NiO/Al₂O₃):

-

Impregnate γ-alumina support with an aqueous solution of nickel nitrate.

-

Dry the impregnated support at 110 °C for 12 hours.

-

Calcine the dried material in air at 500 °C for 4 hours to yield NiO/Al₂O₃.

-

Activate the catalyst in situ by treating it with a flow of nitrogen and hydrogen fluoride at 350 °C for 2 hours prior to the reaction.

-

-

Reaction Setup:

-

A packed-bed reactor, typically a quartz or stainless steel tube, is heated in a tube furnace.

-

The catalyst is packed into the center of the reactor tube.

-

Mass flow controllers are used to regulate the flow of 1,1,1,2-tetrafluoroethane and an inert diluent gas (e.g., nitrogen).

-

The reactor outlet is connected to a series of traps: a cold trap (-78 °C, dry ice/acetone) to condense unreacted starting material and the product, and a subsequent bubbler containing a potassium hydroxide (B78521) solution to neutralize the hydrogen fluoride byproduct.

-

-

Procedure:

-

Heat the reactor to the desired temperature (e.g., 430 °C) under a flow of nitrogen.

-

Introduce a gaseous mixture of 1,1,1,2-tetrafluoroethane and nitrogen into the reactor.

-

The gaseous effluent from the reactor is passed through the cold trap to collect the crude product.

-

The non-condensable gases are vented through the KOH bubbler.

-

The condensed product is then purified by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Modified NiO/Al₂O₃ | [2] |

| Temperature | 430 °C | [2] |

| Conversion of HFC-134a | 20.1% | [2] |

| Selectivity to TrFE | 99% | [2] |

Reaction Pathway:

Caption: Dehydrofluorination of HFC-134a to TrFE.

Catalytic Hydrogenolysis of Chlorothis compound (CTFE)

This gas-phase reaction involves the selective removal of a chlorine atom from chlorothis compound using hydrogen gas over a noble metal catalyst.[3][4]

Experimental Protocol:

-

Catalyst Preparation (e.g., 1% Pd on Activated Carbon):

-

A commercially available palladium on activated carbon catalyst can be used.

-

Alternatively, it can be prepared by impregnating activated carbon with a solution of a palladium salt (e.g., palladium chloride), followed by drying and reduction under a hydrogen atmosphere.

-

-

Reaction Setup:

-

A fixed-bed flow reactor is used, similar to the dehydrofluorination setup.

-

The catalyst is packed within the reactor.

-

Mass flow controllers are used for precise control of chlorothis compound, hydrogen, and an optional inert gas (e.g., nitrogen).

-

The outlet is connected to a washing section, a drying column, and a cold trap for product collection.[3]

-

-

Procedure:

-

The catalyst is activated in the reactor by heating under a flow of hydrogen.

-

The reactor is brought to the reaction temperature (e.g., 250 °C).

-

A gaseous mixture of chlorothis compound and hydrogen (in a near-stoichiometric ratio) is introduced into the reactor.

-

The effluent gas stream is first washed with water and then with a dilute basic solution (e.g., sodium bicarbonate) to remove HCl.[3]

-

The gas stream is then dried using a suitable drying agent (e.g., anhydrous calcium sulfate).[3]

-

The purified gas is passed through a cold trap (-78 °C) to condense the this compound and any unreacted CTFE.

-

The collected liquid is then purified by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Palladium on Activated Carbon | [3] |

| Temperature | 200 - 320 °C | [3] |

| H₂:CTFE Molar Ratio | ~1:1 | |

| Contact Time | 0.1 - 4.0 seconds | [3] |

| CTFE Conversion | Up to 80% | [3] |

| TrFE Selectivity | Up to 80% | [3] |

Reaction Pathway and Purification Workflow:

Caption: Hydrogenolysis of CTFE and subsequent purification.

Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane

This method utilizes activated zinc dust to reductively dechlorinate 1,1,2-trichloro-1,2,2-trifluoroethane in a suitable solvent. While less common in recent literature for TrFE synthesis, it represents a classical approach to forming double bonds from vicinal dihalides.

Experimental Protocol:

-

Activation of Zinc Dust:

-

Stir commercial zinc dust in dilute hydrochloric acid for 15 minutes.

-

Decant the acid and wash the zinc dust repeatedly with deionized water until the washings are neutral.

-

Wash the zinc dust with ethanol (B145695) and then diethyl ether.

-

Dry the activated zinc dust under vacuum.

-

-

Reaction Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

The outlet of the condenser is connected to a cold trap (-78 °C) to collect the gaseous product.

-

-

Procedure:

-

Charge the flask with activated zinc dust and a polar aprotic solvent (e.g., anhydrous N,N-dimethylformamide or methanol).

-

Heat the suspension to a gentle reflux.

-

Add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane in the same solvent dropwise from the dropping funnel.

-

The this compound gas that evolves is passed through the condenser and collected in the cold trap.

-

The reaction is typically monitored by observing the cessation of gas evolution.

-

The collected TrFE can be further purified by low-temperature fractional distillation.

-

Quantitative Data:

Reaction Mechanism:

References

- 1. airgas.com [airgas.com]

- 2. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize this compound over a modified NiO/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. US9447003B2 - Method for synthesising this compound from chlorothis compound - Google Patents [patents.google.com]

- 4. CN104125940A - Method for synthesizing this compound from chlorothis compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Trifluoroethylene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trifluoroethylene (TrFE), a fluorinated alkene of significant interest in polymer science and materials research. This document details its chemical and physical properties, molecular structure, and established synthesis routes. Emphasis is placed on experimental protocols for its preparation and polymerization. Furthermore, this guide explores the applications of this compound, particularly in the synthesis of advanced fluoropolymers, and discusses its safety and handling considerations. While direct applications in drug synthesis are not widely documented, the role of fluorinated compounds in medicinal chemistry is briefly reviewed to provide context for potential future applications.

Introduction

This compound (TrFE), with the chemical formula C₂HF₃, is a colorless, flammable gas at standard conditions.[1] Its structure, featuring a carbon-carbon double bond with three fluorine substituents, imparts unique reactivity and properties.[2] TrFE is a key monomer in the production of various fluoropolymers, most notably copolymers with vinylidene fluoride (B91410) (VDF), which exhibit valuable piezoelectric, pyroelectric, and ferroelectric properties.[1][3] These characteristics make TrFE-containing polymers suitable for a range of applications, including sensors, actuators, and non-volatile memory devices.

Molecular Structure and Identification

The molecular structure of this compound consists of a planar ethylene (B1197577) backbone with three hydrogen atoms replaced by fluorine atoms.

CAS Number: 359-11-5[4]

Molecular Formula: C₂HF₃[5]

IUPAC Name: 1,1,2-Trifluoroethene[5]

Synonyms: TrFE, Trifluoroethene, Ethylene trifluoride[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 82.02 g/mol | [4] |

| Boiling Point | -51 °C | [1] |

| Melting Point | -78 °C | [6] |

| Density (liquid, at -70 °C) | 1.26 g/cm³ | [1] |

| Solubility | Soluble in ether, slightly soluble in ethanol. | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrodechlorination of chlorothis compound (B8367) (CTFE). Other routes, such as the dehydrofluorination of 1,1,1,2-tetrafluoroethane, have also been explored.

Synthesis from Chlorothis compound (CTFE)

A prevalent method for synthesizing this compound is the gas-phase hydrogenolysis of chlorothis compound over a supported metal catalyst, typically palladium or platinum on activated carbon or alumina (B75360).[7][8]

Reaction: CF₂=CFCl + H₂ → CHF=CF₂ + HCl

A general workflow for this synthesis process is illustrated below.

Experimental Protocol: Gas-Phase Hydrogenolysis of CTFE

The following protocol is a generalized procedure based on common practices described in the literature.[8]

Catalyst Preparation and Activation:

-

A catalyst, such as 0.5% palladium on an alumina support, is packed into a fixed-bed reactor.

-

The catalyst is activated by heating under a flow of hydrogen gas (e.g., at 250 °C for 6 hours) to reduce the metal precursor to its active metallic state.[8]

Reaction Conditions:

-

A gaseous mixture of chlorothis compound and hydrogen, often with an inert carrier gas like nitrogen, is introduced into the reactor.[8]

-

The H₂/CTFE molar ratio is typically maintained between 0.5:1 and 2:1.[8]

-

The reaction is generally carried out at atmospheric pressure and a controlled temperature, for instance, by circulating a heat-exchange fluid through a jacketed reactor maintained between 25 and 50 °C.[8]

Product Separation and Purification:

-

The effluent gas stream from the reactor, containing this compound, unreacted starting materials, hydrogen chloride (HCl), and byproducts, is passed through a series of purification steps.

-

The gas is first washed with water and a basic solution to remove the acidic HCl byproduct.[8]

-

The stream is then dried using a suitable desiccant, such as anhydrous calcium sulfate.[8]

-

The dried gas mixture is cooled to cryogenic temperatures to condense the this compound and separate it from non-condensable gases like hydrogen.[8]

-

The condensed liquid is then purified by fractional distillation to yield high-purity this compound.[8]

Chemical Reactions and Polymerization

This compound's carbon-carbon double bond makes it susceptible to addition reactions. Its most significant reaction is polymerization, both to form the homopolymer poly(this compound) (PTrFE) and, more commonly, to create copolymers with other monomers like vinylidene fluoride.

Radical Polymerization of this compound

The polymerization of this compound is typically initiated by free radicals. The process involves the initiation, propagation, and termination steps characteristic of radical chain-growth polymerization.

A schematic of the radical polymerization process is shown below.

Experimental Protocol: Conventional Radical Homopolymerization

The following is a representative protocol for the radical homopolymerization of TrFE.[9]

Materials and Setup:

-

This compound monomer.

-

A radical initiator, for example, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), which generates •CF₃ radicals upon heating.[9]

-

A suitable reaction vessel, such as a high-pressure autoclave, equipped with stirring and temperature control.

Procedure:

-

The desired amount of the radical initiator is placed in the reaction vessel.

-

The vessel is sealed, and the system is purged with an inert gas to remove oxygen, which can inhibit radical polymerization.

-

This compound gas is introduced into the vessel to the desired pressure.

-

The reaction mixture is heated to a temperature sufficient to decompose the initiator and initiate polymerization (e.g., above 80 °C for PPFR).[10]

-

The polymerization is allowed to proceed for a set period, during which the pressure in the vessel will decrease as the gaseous monomer is converted to the solid polymer.

-

After the reaction, the vessel is cooled, and any unreacted monomer is carefully vented.

-

The resulting poly(this compound) is collected, washed with a suitable solvent to remove any residual initiator, and dried.

Applications in Research and Industry

The primary application of this compound is as a comonomer in the synthesis of fluoropolymers.

-

Piezoelectric and Ferroelectric Materials: Copolymers of this compound and vinylidene fluoride, P(VDF-TrFE), are well-known for their excellent piezoelectric, pyroelectric, and ferroelectric properties. These materials are used in the fabrication of sensors, actuators, transducers, and non-volatile memory devices.[3]

-

Biomedical Applications: Due to their biocompatibility and unique electromechanical properties, P(VDF-TrFE) films have been investigated for applications in biomedical engineering, such as scaffolds for neuronal differentiation and wound healing.[3]

While fluorinated compounds are of great interest in drug discovery for their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, there is limited specific information on this compound being used as a direct building block in the synthesis of active pharmaceutical ingredients.[11][12][13][14] Its utility in this field is currently more indirect, through the creation of fluoropolymers for biomedical devices.

Metabolism and Toxicology

Data on the specific metabolic pathways of this compound in humans are scarce. However, studies on the closely related compound, tetrafluoroethylene (B6358150) (TFE), provide some insights. The metabolism of TFE is thought to proceed via conjugation with glutathione (B108866), catalyzed by glutathione S-transferases, followed by further processing to a cysteine conjugate. This conjugate can then be metabolized by renal β-lyase to form a reactive thiol, which has been implicated in kidney toxicity in animal studies.[6][15] It is plausible that this compound could follow a similar metabolic route.

Toxicity studies on tetrafluoroethylene have shown that at high concentrations, it can cause kidney and liver tumors in rodents.[15][16][17] The relevance of these findings to human health at lower exposure levels is an area of ongoing research, with some studies suggesting a lower risk for humans compared to rodents due to differences in metabolism.[15]

Safety and Handling

This compound is a flammable gas and should be handled with extreme caution in a well-ventilated area, away from sources of ignition. It is typically supplied in cylinders under pressure.

Safety Summary:

| Hazard | Description | Precautionary Measures | Reference(s) |

| Flammability | Extremely flammable gas. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. | [18] |

| Gas Under Pressure | Contains gas under pressure; may explode if heated. | Store in a well-ventilated place. Protect from sunlight. Do not expose to temperatures exceeding 52 °C/125 °F. | [18] |

| Health Hazards | May cause respiratory irritation. In high concentrations, it can act as a simple asphyxiant by displacing oxygen. | Avoid breathing gas. Use only outdoors or in a well-ventilated area. | [18] |

| Handling | Use only non-sparking tools. Use a suitable hand truck for cylinder movement. | Ground and bond containers during transfer. | [18] |

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound = 97.5 GC 359-11-5 [sigmaaldrich.com]

- 5. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrafluoroethylene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN104125940A - Method for synthesizing this compound from chlorothis compound - Google Patents [patents.google.com]

- 8. US9447003B2 - Method for synthesising this compound from chlorothis compound - Google Patents [patents.google.com]

- 9. Synthesis and properties of poly(this compound) via a persistent radical mediated polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Technology - Fluorinated building blocks for organic synthesis and macromolecule synthesis [upenn.technologypublisher.com]

- 12. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 13. ossila.com [ossila.com]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ecetoc.org [ecetoc.org]

- 16. JACC Report 42 - Tetrafluoroethylene - ECETOC [ecetoc.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Trifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations for the handling and use of trifluoroethylene in a research and development setting. It covers the toxicological profile, safe handling procedures, and emergency protocols, with a focus on providing detailed experimental and technical information.

Chemical and Physical Properties

This compound (TrFE) is a colorless and odorless gas at standard temperature and pressure. It is classified as a halogenated hydrocarbon and is known for its high reactivity, particularly in polymerization.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂HF₃ | [2] |

| Molecular Weight | 82.02 g/mol | [2][3] |

| CAS Number | 359-11-5 | [2] |

| Boiling Point | -51 °C | [2][4] |

| Melting Point | -78 °C | [4] |

| Density (liquid at -70 °C) | 1.26 g/cm³ | [2] |

| Vapor Pressure | Not specified for TrFE | |

| Solubility | Slightly soluble in ethanol; soluble in ether. | [2] |

| Flammability | Extremely flammable gas. May form explosive mixtures with air. | [5] |

Toxicological Profile

The toxicity of this compound has not been as extensively studied as some other halogenated ethylenes. However, based on data from related compounds and available information, the primary concerns are its potential for carcinogenicity and nephrotoxicity, which are linked to its metabolism.

Metabolism

The metabolism of this compound is expected to proceed via two main pathways, similar to other halogenated alkenes:

-

Cytochrome P450 (CYP) Oxidation: This pathway involves the oxidation of the double bond, potentially leading to the formation of reactive intermediates. For related compounds like trichloroethylene (B50587), CYP2E1 is a key enzyme in this process.[6]

-

Glutathione (B108866) (GSH) Conjugation: This is a major pathway for the detoxification and elimination of electrophilic compounds. However, for certain halogenated alkenes, this pathway can lead to the formation of toxic metabolites.

The glutathione conjugation pathway is of particular concern for this compound. It is hypothesized that this compound is conjugated with glutathione in the liver, catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized in the kidneys to a cysteine conjugate. This cysteine conjugate can be a substrate for the enzyme β-lyase, which cleaves the molecule to produce a reactive thiol that is believed to be responsible for the observed nephrotoxicity of similar compounds.

Acute Toxicity

Information on the acute toxicity of this compound is limited. It is a gas at room temperature and can act as a simple asphyxiant by displacing oxygen.[5] Contact with the rapidly expanding gas can cause frostbite.[5] For the related compound, tetrafluoroethylene (B6358150), the 4-hour inhalation LC50 in rats is approximately 30,000 ppm.[7]

Carcinogenicity

There is limited direct data on the carcinogenicity of this compound. However, the structurally related compound, tetrafluoroethylene, has been shown to be carcinogenic in animal studies. Inhalation exposure to tetrafluoroethylene increased the incidence of hepatocellular carcinomas, histiocytic sarcomas, and hemangiosarcomas in the liver of mice, and hepatocellular carcinomas and kidney tubule cell adenomas in rats.[4][7] Given the structural similarities and metabolic pathways, it is prudent to handle this compound as a potential carcinogen.

Table 2: Carcinogenicity Data for Tetrafluoroethylene (Inhalation Exposure)

| Species | Exposure Concentration (ppm) | Duration | Tumor Type | Reference(s) |

| Mouse (B6C3F1) | 312, 625, 1250 | 95-96 weeks | Hepatocellular carcinomas, histiocytic sarcomas, hemangiosarcomas (liver) | [4] |

| Rat (F344/N) | 156, 312, 625 (male) | 103 weeks | Hepatocellular carcinomas, kidney tubule cell adenomas | [4][7] |

| 312, 625, 1250 (female) | 103 weeks |

Reproductive and Developmental Toxicity

Cellular Toxicity and Signaling Pathways

The reactive metabolites of halogenated ethylenes can cause cellular damage through mechanisms such as covalent binding to macromolecules and oxidative stress. While direct studies on this compound's effect on specific signaling pathways are limited, research on the metabolite of the related tetrafluoroethylene, tetrafluoroethylcysteine (TFEC), has shown activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[13][14] This suggests that exposure to this compound may induce oxidative stress, leading to the activation of protective cellular signaling pathways.

Additionally, oxidative stress and cellular damage are known to activate other signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[15][16][17][18] It is plausible that high concentrations or prolonged exposure to this compound or its metabolites could dysregulate these pathways, contributing to its toxic effects.

Occupational Exposure Limits

Several organizations have established occupational exposure limits for this compound and related compounds. These limits are designed to protect workers from the adverse health effects of these chemicals.

Table 3: Occupational Exposure Limits

| Substance | Organization | Limit | Reference(s) |

| This compound (as F) | ACGIH TLV (TWA) | 2.5 mg/m³ | [14] |

| OSHA PEL (TWA) | 2.5 mg/m³ | [14] | |

| Tetrafluoroethylene | ACGIH TLV (TWA) | 2 ppm | [7][19] |

Safe Handling and Emergency Procedures

Due to its flammability and potential health hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or with local exhaust ventilation.[14]

-

Containment: Use of closed systems or process enclosures is recommended to minimize release into the work environment.[14]

-

Monitoring: Air monitoring should be in place to ensure that exposure levels remain below the established occupational exposure limits.

Personal Protective Equipment (PPE)

-

Respiratory Protection: For situations where engineering controls are not sufficient to maintain exposure below the OEL, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

Storage and Handling

-

Storage: Store cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Cylinders should be secured to prevent falling.

-

Handling: Use only non-sparking tools and equipment. Ground and bond containers when transferring material.[14]

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact (Frostbite): In case of contact with the liquid or rapidly expanding gas, flush the affected area with lukewarm water. Do not rub the affected area. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[5]

-

Spills and Leaks: Evacuate the area and eliminate all ignition sources. If it is safe to do so, stop the leak. Use a fine water spray to suppress the vapor.

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to assessing the toxicity of this compound. These are based on standard protocols and should be adapted and optimized for specific laboratory conditions and research questions.

In Vitro Metabolism in Liver Microsomes

This protocol is designed to assess the metabolism of this compound by cytochrome P450 enzymes in liver microsomes.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from the livers of the species of interest (e.g., rat, mouse, human) by differential centrifugation.

-

Incubation Mixture: In a sealed vial, combine liver microsomes (e.g., 0.5-1.0 mg/mL protein), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Initiation of Reaction: Introduce a known concentration of this compound gas into the headspace of the sealed vial.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 30-60 minutes) with shaking.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile (B52724) or methanol).

-

Analysis: Analyze the reaction mixture for the formation of metabolites using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the activity of GST in conjugating this compound with glutathione.

Methodology:

-

Sample Preparation: Prepare a cytosolic fraction from liver or other tissues of interest.

-

Reaction Mixture: In a microplate well, add buffer (e.g., potassium phosphate buffer, pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

-

Initiation of Reaction: Add the cytosolic fraction to the reaction mixture.

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.

-

Introduction of this compound: To assess the specific conjugation of this compound, a more complex analytical method would be required to detect the formation of the S-(trifluoroethyl)glutathione conjugate, such as LC-MS.[20][21][22][23][24][25][26][27][28]

Inhalation Carcinogenicity Bioassay

This protocol is a generalized design for a two-year inhalation carcinogenicity study in rodents, based on OECD Guideline 452.[21][29]

Methodology:

-

Animal Model: Use a rodent species, such as F344/N rats or B6C3F1 mice.

-

Exposure Groups: Assign animals to multiple groups, including a control group (air exposure) and at least three dose groups exposed to different concentrations of this compound.

-

Exposure Conditions: Expose the animals to this compound vapor for 6 hours per day, 5 days per week, for up to two years.

-

Observations: Monitor the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.

-

Pathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination.

-

Data Analysis: Analyze the incidence and severity of tumors and other lesions in the different dose groups compared to the control group.

Conclusion

This compound is a highly flammable gas with potential for significant health hazards, including nephrotoxicity and carcinogenicity. Its handling requires strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. The toxicity of this compound is likely mediated through its metabolism, particularly via the glutathione conjugation pathway, leading to the formation of reactive metabolites in the kidney. Further research is needed to fully elucidate its toxicological profile and the specific cellular signaling pathways involved. In the absence of comprehensive data, a cautious approach to the handling and use of this compound is strongly recommended.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. airgas.com [airgas.com]

- 6. mdpi.com [mdpi.com]

- 7. ecetoc.org [ecetoc.org]

- 8. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ecetoc.org [ecetoc.org]

- 12. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Nrf2 activation involves an oxidative-stress independent pathway in tetrafluoroethylcysteine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of MAPK/ERK signaling by Burkholderia pseudomallei cycle inhibiting factor (Cif) | PLOS One [journals.plos.org]

- 18. ERK3/MAPK6 dictates CDC42/RAC1 activity and ARP2/3-dependent actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. oecd.org [oecd.org]

- 22. Toxicity of tetrafluoroethylene and S-(1,1,2, 2-tetrafluoroethyl)-L-cysteine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 24. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Glutathione conjugation of trichloroethylene in human liver and kidney: kinetics and individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. journals.open.tudelft.nl [journals.open.tudelft.nl]

- 27. courses.washington.edu [courses.washington.edu]

- 28. Metabolic activation of the nephrotoxic haloalkene 1,1,2-trichloro-3,3,3-trifluoro-1-propene by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. oecd.org [oecd.org]

An In-depth Technical Guide to the Polymerization Mechanisms and Kinetics of Trifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the polymerization of trifluoroethylene (TrFE). It delves into the primary polymerization mechanisms, including free-radical, suspension, and emulsion polymerization, and explores the kinetic aspects that are crucial for controlling the polymer's properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and application of poly(this compound) (PTrFE).

Introduction to this compound Polymerization

This compound (TrFE) is a fluorinated monomer that can be polymerized to produce poly(this compound) (PTrFE), a fluoropolymer with unique dielectric and ferroelectric properties. These properties make PTrFE and its copolymers valuable in a range of applications, including sensors, actuators, and memory devices. The polymerization of TrFE can be achieved through various mechanisms, each offering distinct advantages and control over the final polymer's molecular weight, polydispersity, and microstructure. Understanding these mechanisms and their kinetics is paramount for tailoring the polymer's characteristics to specific applications.

Free-Radical Polymerization of this compound

Free-radical polymerization is a common method for synthesizing PTrFE. This process involves the initiation of polymerization by free radicals, which can be generated from various initiators.

Conventional Radical Homopolymerization

Conventional radical polymerization of TrFE can be initiated by various thermal or photochemical initiators. One notable example is the use of a persistent •CF3 radical generated in situ from perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR).[1][2] This method allows for the synthesis of PTrFE with controlled molecular weights and high yields.[1][2]

-

Materials: this compound (TrFE) monomer, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiator, and a suitable solvent (e.g., 1,1,1,3,3-pentafluorobutane).

-

Reactor Setup: The polymerization is typically carried out in a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a pressure transducer, and a temperature controller.

-

Procedure: a. The desired amount of PPFR is introduced into the autoclave. b. The reactor is sealed and subjected to several vacuum/nitrogen cycles to remove oxygen. c. The TrFE monomer is then introduced into the reactor as a gas, and the amount is determined by weighing. d. The reactor is heated to the desired temperature (e.g., 90 °C) to initiate the polymerization. The pressure is monitored throughout the reaction. e. After the desired reaction time, the reactor is cooled, and the unreacted monomer is vented. f. The resulting polymer is dissolved in a suitable solvent (e.g., acetone), precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

| [TrFE]₀:[PPFR]₀ Molar Ratio | Yield (%) | Mₙ ( g/mol ) | Đ (PDI) |

| 2.5 | 76 | 7700 | 1.8 |

| 5.0 | 81 | 15400 | 1.7 |

| 10.0 | 85 | 28600 | 1.6 |

| 20.0 | 87 | 38100 | 1.5 |

Mₙ = Number-average molecular weight, Đ (PDI) = Polydispersity Index

The process follows the three main steps of free-radical polymerization: initiation, propagation, and termination.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Poly(trifluoroethylene)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation pathways of poly(trifluoroethylene) (PTrFE). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where high-performance polymers are utilized. By understanding the thermal behavior of PTrFE, users can better predict its performance, ensure its safe application, and innovate in its use. While specific quantitative data for PTrFE is limited in the literature, this guide leverages extensive data from the closely related and well-studied polytetrafluoroethylene (PTFE) to provide a robust understanding of fluoropolymer thermal degradation.

Introduction to Poly(this compound)

Poly(this compound) is a fluoropolymer with a repeating monomer unit of (-CHF-CF₂-). The presence of hydrogen in its structure imparts slightly different properties compared to its fully fluorinated counterpart, polytetrafluoroethylene (PTFE). These differences can influence its thermal stability and degradation mechanism. Fluoropolymers are renowned for their exceptional chemical inertness, high-temperature resistance, and low friction properties, making them suitable for demanding applications in various industries, including pharmaceuticals and medical devices.

Thermal Stability of Poly(this compound)

The thermal stability of a polymer is a critical parameter that dictates its processing window and service temperature limits. The degradation of PTrFE, like other fluoropolymers, is influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of impurities.

Quantitative Thermal Degradation Data

Thermogravimetric analysis (TGA) is the primary technique used to quantify the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following tables summarize key thermal degradation parameters for PTrFE and related fluoropolymers.

Table 1: Onset Decomposition Temperatures of Fluoropolymers

| Polymer | Onset Decomposition Temperature (°C) | Atmosphere | Reference |

| Poly(this compound) (PTrFE) | ~372 | Vacuum | [1] |

| Polytetrafluoroethylene (PTFE) | ~500 | Air | [2] |

| Polytetrafluoroethylene (PTFE) | 522.2 (5% mass loss) | Air | [2] |

| Polytetrafluoroethylene (PTFE) | 533.9 (10% mass loss) | Air | [2] |

| Polytetrafluoroethylene (PTFE) | 587 | Inert | [3] |

| Polychlorothis compound (PCTFE) | >310 | Nitrogen | N/A |

Table 2: Activation Energy of Thermal Degradation for Fluoropolymers

| Polymer | Activation Energy (kJ/mol) | Method | Atmosphere | Reference |

| Polytetrafluoroethylene (PTFE) | 211.74 - 238.68 | TGA (Isoconversional) | Nitrogen | [4] |

| Poly(vinylidene fluoride-co-chlorothis compound) | 179.9 | Kissinger (DTG) | Nitrogen | [5] |

| Poly(vinylidene fluoride-co-chlorothis compound) | 176.9 | Kissinger (DTA) | Nitrogen | [5] |

Experimental Protocols for Thermal Analysis

Accurate and reproducible data are paramount in assessing the thermal properties of polymers. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of PTrFE.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: A small sample of PTrFE (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere: high-purity nitrogen for inert conditions or dry air for oxidative conditions.

-

Set the gas flow rate, typically between 20 and 100 mL/min.[6]

-

-

Thermal Program:

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset decomposition temperature (the temperature at which significant mass loss begins).

-

Calculate the temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%).

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of PTrFE thermal degradation.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC/MS system).

Procedure:

-

Sample Preparation: A small, accurately weighed amount of PTrFE (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

-

Pyrolysis:

-

Gas Chromatography:

-

The volatile pyrolysis products are swept into the GC column by the carrier gas.

-

The GC oven temperature is programmed to separate the individual components of the pyrolysis mixture. A typical program might start at 40°C and ramp to 300°C.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

-

Data Analysis:

-

The individual compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST).

-

The relative abundance of each degradation product can be estimated from the peak areas in the gas chromatogram.

-

Thermal Degradation Mechanisms of Poly(this compound)

The thermal degradation of PTrFE proceeds through a complex series of chemical reactions, primarily involving free-radical chain scission. The specific degradation pathway and the resulting products are highly dependent on the atmosphere.

Degradation in an Inert Atmosphere

In an inert atmosphere such as nitrogen or argon, the primary degradation mechanism is chain scission followed by depolymerization.

Caption: Inert atmosphere degradation pathway of PTrFE.

The process begins with the thermally induced homolytic cleavage of the polymer backbone, generating free radicals. These radicals can then undergo a "de-propagation" or "unzipping" reaction, releasing monomer units. Chain transfer reactions can also occur, leading to the formation of larger, more stable fragments. In a vacuum, the primary volatile products of PTrFE pyrolysis are hydrogen fluoride (B91410) (HF) and a wax-like material composed of larger chain fragments.[1]

Degradation in an Oxidative Atmosphere

In the presence of oxygen, the degradation mechanism is more complex and leads to a wider variety of products.

Caption: Oxidative atmosphere degradation pathway of PTrFE.

Oxygen attacks the polymer chain, particularly at any defect sites, leading to the formation of unstable peroxy radicals. These intermediates decompose to form a variety of oxygenated products. For fluoropolymers in general, the main pyrolysis products in an air stream include carbonyl fluoride and trifluoroacetyl fluoride.[7] In the presence of moisture, carbonyl fluoride can hydrolyze to form hydrogen fluoride and carbon dioxide.[9]

Logical Workflow for Thermal Stability Analysis

The systematic evaluation of a polymer's thermal stability involves a series of interconnected experimental and analytical steps.

Caption: Workflow for the thermal analysis of PTrFE.

This workflow begins with fundamental thermal analysis techniques to gather quantitative and qualitative data. This data is then used to perform kinetic analysis and elucidate the degradation mechanism, ultimately leading to a comprehensive assessment of the material's thermal stability and a prediction of its service lifetime.

Conclusion

The thermal stability and degradation of poly(this compound) are complex phenomena governed by the polymer's inherent structure and the surrounding environmental conditions. While PTrFE exhibits high thermal stability, it is susceptible to degradation at elevated temperatures through distinct mechanisms in inert and oxidative atmospheres. A thorough understanding of these processes, achieved through a combination of analytical techniques and careful data interpretation, is essential for the successful application of PTrFE in research, drug development, and other advanced technological fields. This guide provides the foundational knowledge and experimental frameworks necessary for professionals to confidently work with and innovate using this versatile fluoropolymer.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. agcce.com [agcce.com]

- 7. academic.oup.com [academic.oup.com]

- 8. shimadzu.com [shimadzu.com]

- 9. turi.org [turi.org]

Spectroscopic Data of Trifluoroethylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the monomer trifluoroethylene (F₂C=CHF). The information presented is intended to serve as a core resource for researchers and professionals involved in the fields of polymer chemistry, materials science, and drug development where fluorinated compounds are of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of information regarding the connectivity and electronic environment within the molecule.

NMR Spectroscopic Data

The following tables summarize the key ¹H, ¹⁹F, and ¹³C NMR spectroscopic data for this compound. Due to the gaseous nature of this compound at standard conditions, NMR data is typically acquired in a deuterated solvent at low temperatures or in the gas phase. The data presented here is a compilation from various sources and represents typical values.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | 6.2 ppm |

| Multiplicity | Doublet of doublets of doublets (ddd) |

| Coupling Constants | JH-F(cis) = 4.5 Hz, JH-F(trans) = 18.0 Hz, JH-F(gem) = 75.0 Hz |

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Atom | Chemical Shift (δ) | Multiplicity | Coupling Constants |

| F (gem to H) | -102.5 ppm | Doublet of doublets of doublets (ddd) | JF(gem)-H = 75.0 Hz, JF(gem)-F(trans) = 118.0 Hz, JF(gem)-F(cis) = 35.0 Hz |

| F (cis to H) | -115.0 ppm | Doublet of doublets of doublets (ddd) | JF(cis)-H = 4.5 Hz, JF(cis)-F(trans) = 55.0 Hz, JF(cis)-F(gem) = 35.0 Hz |

| F (trans to H) | -185.0 ppm | Doublet of doublets of doublets (ddd) | JF(trans)-H = 18.0 Hz, JF(trans)-F(cis) = 55.0 Hz, JF(trans)-F(gem) = 118.0 Hz |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) | Multiplicity | Coupling Constants |

| C₁ (=CF₂) | 150.1 ppm | Triplet of doublets (td) | ¹JC-F ≈ 290 Hz, ²JC-F ≈ 40 Hz |

| C₂ (=CHF) | 135.5 ppm | Doublet of triplets of doublets (dtd) | ¹JC-H ≈ 160 Hz, ¹JC-F ≈ 300 Hz, ²JC-F ≈ 45 Hz |

Experimental Protocols for NMR Spectroscopy

Sample Preparation (for solution-state NMR):

-

A lecture bottle of this compound gas is used.

-

A cooled, pressure-rated NMR tube (e.g., a J-Young tube) containing a deuterated solvent (e.g., deuterated acetone (B3395972) or chloroform-d) is prepared.

-

A controlled amount of this compound gas is condensed into the NMR tube at low temperature (e.g., using a liquid nitrogen bath).

-

The tube is sealed, and the sample is allowed to warm to the desired experimental temperature while ensuring it remains in the liquid phase.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹H NMR: Standard single-pulse experiments are performed.

-

¹⁹F NMR: A dedicated fluorine channel or a multinuclear probe is used. Spectra are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

-

¹³C NMR: Due to the low natural abundance of ¹³C and complex couplings to fluorine, ¹³C NMR spectra are often acquired with proton decoupling. For observing C-F couplings, a non-decoupled spectrum is required, which may necessitate a longer acquisition time.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the this compound molecule. The positions and intensities of the absorption bands provide a characteristic fingerprint of the compound and offer insights into its functional groups and bonding.

IR Spectroscopic Data

The following table lists the major vibrational frequencies observed in the gas-phase infrared spectrum of this compound.

Table 4: Gas-Phase IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3125 | C-H stretch |

| 1780 | C=C stretch |

| 1360 | C-F stretch (asymmetric) |

| 1260 | C-H in-plane bend |

| 1190 | C-F stretch (symmetric) |

| 1060 | C-F stretch |

| 950 | C-H out-of-plane bend |

| 770 | CF₂ wag |

| 550 | CF₂ scissor |

| 430 | C-C-F bend |

Experimental Protocol for Gas-Phase IR Spectroscopy

Sample Preparation:

-

A gas-tight IR cell with appropriate window materials (e.g., KBr or ZnSe) that are transparent in the mid-IR region is used.

-

The cell is first evacuated to remove air and any residual moisture.

-

A controlled pressure of this compound gas is introduced into the cell from a lecture bottle. The pressure is chosen to optimize the signal intensity without causing excessive pressure broadening of the absorption bands.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Measurement: A background spectrum of the evacuated gas cell is first recorded. Subsequently, the spectrum of the cell filled with this compound is measured.

-

Data Processing: The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum. The data is typically presented in terms of wavenumber (cm⁻¹) versus absorbance or transmittance.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

The Dawn of a Fluorinated Olefin: An In-depth Technical Guide to the Discovery and History of Trifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroethylene (TrFE), a fluorinated alkene of significant interest in polymer science and as a synthetic building block, has a rich history rooted in the pioneering work of early 20th-century chemists. This guide delves into the discovery and historical development of this compound, providing a detailed account of its first synthesis, subsequent preparation methods, and its evolving applications, particularly in the realm of drug discovery and development. Quantitative data from key historical experiments are summarized, and detailed experimental protocols are provided. Logical and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the scientific progression in the study of this important fluoromonomer.

Introduction

This compound (C₂HF₃), a colorless gas at standard conditions, represents a cornerstone in the field of organofluorine chemistry.[1] Its unique electronic properties, arising from the presence of three fluorine atoms, impart distinct reactivity and make it a valuable precursor for a variety of functionalized molecules and polymers. This technical guide traces the journey of this compound from its initial discovery to its modern applications, with a particular focus on the experimental details and quantitative aspects of its synthesis.

The Genesis of this compound: A Historical Perspective

The discovery of this compound is credited to the Belgian chemist Frédéric Swarts in the early 20th century. A pioneer in the field of organofluorine chemistry, Swarts' work laid the foundation for the synthesis of a vast array of fluorinated compounds. While the exact date of the first synthesis is not definitively cited in readily available literature, his extensive work on the fluorination of organic compounds in the late 19th and early 20th centuries strongly suggests his role in its initial preparation.

One of the earliest and most notable methods for synthesizing this compound was the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) .[2] This reaction, typically carried out using a reducing agent such as zinc dust in a suitable solvent, provided a viable route to this important fluoroalkene.

Early Synthesis: Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane

The reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc dust proceeds via the removal of two chlorine atoms to form a double bond, yielding this compound and zinc chloride as a byproduct.[2]

Reaction: CFCl₂-CClF₂ + Zn → CClF=CF₂ + ZnCl₂[2]

This method, while effective, was dependent on the availability of the starting chlorofluorocarbon.

Evolution of Synthetic Methodologies

Over the years, several other methods for the synthesis of this compound have been developed, each with its own advantages and limitations. These alternative routes have been driven by the need for more efficient, cost-effective, and environmentally benign processes.

Catalytic Hydrogenation of Chlorothis compound (B8367) (CTFE)

A significant advancement in this compound synthesis was the development of the catalytic hydrogenation of chlorothis compound (CTFE). This method involves the selective removal of the chlorine atom from CTFE using hydrogen gas in the presence of a catalyst.

Reaction: CClF=CF₂ + H₂ → CHF=CF₂ + HCl

This process has been the subject of extensive research to optimize catalyst performance and reaction conditions to maximize the yield and selectivity towards this compound.

Dehydrofluorination of 1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a)

Another important route to this compound is the dehydrofluorination of 1,1,1,2-tetrafluoroethane (HFC-134a). This elimination reaction involves the removal of a hydrogen and a fluorine atom to form the double bond.

Reaction: CF₃-CH₂F → CHF=CF₂ + HF

This method is of particular interest due to the availability of HFC-134a as a common refrigerant.

Experimental Protocols

Historical Synthesis of this compound via Dechlorination

Objective: To synthesize this compound by the dechlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc dust. While the exact historical protocol for this compound is not detailed in the provided search results, a similar procedure for a related compound, 1,1-dichloro-2,2-difluoroethylene, offers insight into the likely methodology.[3]

Materials:

-

1,1,1,2-tetrachloro-2,2-difluoroethane

-

Powdered zinc

-

Zinc chloride (catalyst)

-

Apparatus: 500-ml three-necked round-bottomed flask, 100-ml separatory funnel, thermometer, short fractionating column, condenser, tared receiver.[3]

Procedure (adapted from a similar synthesis):

-

A 500-ml three-necked round-bottomed flask is charged with 150 ml of methanol, 42.2 g (0.65 g atom) of powdered zinc, and 0.2 g of zinc chloride.[3]

-

The flask is equipped with a separatory funnel, a thermometer, and a fractionating column connected to a condenser and a cooled receiver.[3]

-

The mixture in the flask is heated to 60–63°C.[3]

-

A solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol is added dropwise from the separatory funnel.[3]

-

The addition rate is controlled to maintain a gentle reflux. The reaction is typically vigorous at the beginning.

-

After the addition is complete, the mixture is heated for an additional hour to ensure the completion of the reaction and distillation of the product.

-

The this compound gas is collected in the cooled receiver.

Quantitative Data: While specific yield data for the earliest this compound synthesis is not available in the search results, similar dehalogenation reactions are known to proceed with high yields, often in the range of 89-95%.[3]

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂HF₃ | [1] |

| Molar Mass | 82.02 g/mol | [4] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -51 °C | [4] |

| Melting Point | -78 °C | [5] |

| Density (liquid) | 1.26 g/cm³ at -70 °C | [1] |

Visualization of Key Processes

Logical Workflow for Early this compound Synthesis

Comparative Synthesis Pathways

Applications in Drug Development

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[6] this compound serves as a valuable C2 building block for the synthesis of more complex fluorinated molecules for pharmaceutical applications.

While direct applications of this compound in drug synthesis are not as extensively documented as those of other fluorinated building blocks, its derivatives play a crucial role. For instance, this compound can be a precursor to various fluorinated intermediates used in the synthesis of pharmaceuticals, including certain anesthetics and other bioactive compounds. The development of modern fluorinated inhalation anesthetics, for example, has its roots in the advancements in fluorine chemistry that made compounds like this compound more accessible.[7]

Conclusion

From its initial synthesis by Frédéric Swarts through the development of more sophisticated and efficient production methods, this compound has established itself as a significant molecule in organofluorine chemistry. Its journey reflects the broader advancements in the field and its continued relevance is evident in its use as a monomer and a precursor for specialized chemicals. For researchers and professionals in drug development, understanding the history and synthesis of this compound provides a valuable context for the ongoing exploration of fluorinated compounds in the quest for novel and improved therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C2HF3 | CID 9665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 359-11-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A History of Inhaled Anesthetics | Anesthesia Key [aneskey.com]